molecular formula C8H12N2O3 B13607667 3-(1,5-Dimethyl-1h-pyrazol-4-yl)-3-hydroxypropanoic acid

3-(1,5-Dimethyl-1h-pyrazol-4-yl)-3-hydroxypropanoic acid

Cat. No.: B13607667
M. Wt: 184.19 g/mol
InChI Key: FICQHVJOVLIKEC-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid is a chemical compound with the molecular formula C8H12N2O3 It is characterized by the presence of a pyrazole ring substituted with two methyl groups and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with suitable reagents to introduce the hydroxypropanoic acid group. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole with a halogenated propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the hydroxypropanoic acid moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds

Major Products Formed

    Oxidation: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanoic acid

    Reduction: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanol

    Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropanoic acid moiety can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions or hydrophobic interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propionic acid
  • 1,5-Dimethyl-1H-pyrazole-4-boronic acid
  • 3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine

Uniqueness

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid is unique due to the presence of both a hydroxypropanoic acid moiety and a dimethyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C8H12N2O3/c1-5-6(4-9-10(5)2)7(11)3-8(12)13/h4,7,11H,3H2,1-2H3,(H,12,13)

InChI Key

FICQHVJOVLIKEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(CC(=O)O)O

Origin of Product

United States

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